Mono-O-acetyl Fingolimod

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

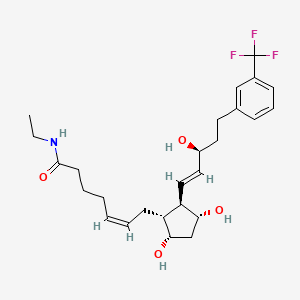

Mono-O-acetyl Fingolimod, also known as ponesimod, is a selective sphingosine 1-phosphate receptor 1 (S1P1) modulator used as an immunomodulatory drug . It is primarily used for the treatment of relapsing forms of multiple sclerosis (MS) in adult patients .

Synthesis Analysis

A practical synthesis of fingolimod starts from readily available and inexpensive starting material diethyl acetamidomalonate . A kilogram-scale synthesis of fingolimod was developed using a 30-L pilot setup .Molecular Structure Analysis

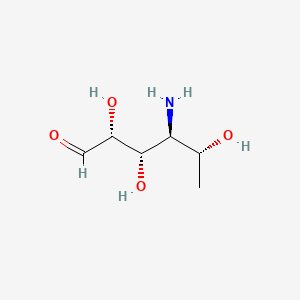

The structural components of fingolimod are different from conventional immunosuppressants, including an amino diol polar head group, a 1,4 di substituted phenyl ring, and a lipophilic alkyl tail .Chemical Reactions Analysis

Fingolimod induces modulation of S1P receptors on human oligodendrocyte progenitor cells (OPCs) and regulates differentiation of OPCs into oligodendrocytes .Physical And Chemical Properties Analysis

Mono-O-acetyl Fingolimod is a hazardous compound . The chemical formula of Mono-O-acetyl Fingolimod is C23H32FNO3, and its molecular weight is 399.5 g/mol .科学研究应用

Multiple Sclerosis (MS) Management

Mono-O-acetyl Fingolimod is a well-established disease-modifying therapy for relapsing-remitting multiple sclerosis (RRMS). Its active metabolite, fingolimod-phosphate, acts on sphingosine-1-phosphate receptors (S1PRs) to reduce T-cell numbers in circulation and the central nervous system (CNS). By suppressing inflammation, it helps manage MS symptoms .

Immunomodulation and Lymphocyte Sequestration

As an S1P receptor modulator, Mono-O-acetyl Fingolimod induces immunomodulation by sequestering lymphocytes. It binds to S1PR1, leading to Gαi/o inactivation of various signaling pathways. Notably, it does not significantly interact with S1PR2 .

Cancer Research

Emerging evidence suggests that Mono-O-acetyl Fingolimod has anticancer effects. It impacts molecular pathways related to cancer initiation and progression. Clinical trials are exploring its potential as an adjunct therapy in cancer treatment.

作用机制

Target of Action

Mono-O-acetyl Fingolimod, also known as ponesimod, primarily targets the sphingosine 1-phosphate receptors (S1PRs) found on lymphocytes . These receptors play a crucial role in the immune system, particularly in the regulation of lymphocyte migration and function .

Mode of Action

Mono-O-acetyl Fingolimod acts as a modulator of S1PRs. It binds to these receptors, leading to their internalization and eventual degradation . This process inhibits the egress of lymphocytes from lymph nodes, thereby reducing their circulation in the bloodstream . This mechanism is believed to reduce the trafficking of pathogenic cells into the central nervous system (CNS), which is particularly beneficial in conditions like multiple sclerosis .

Biochemical Pathways

Mono-O-acetyl Fingolimod affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α). It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) . These actions lead to a range of effects, including the induction of apoptosis, autophagy, cell cycle arrest, and epigenetic regulations .

Pharmacokinetics

Fingolimod, the parent compound, is known to be administered orally and has a half-life of approximately 32 hours . It is metabolized in the liver and excreted primarily in the feces

Result of Action

The action of Mono-O-acetyl Fingolimod results in a variety of molecular and cellular effects. It induces endothelial cell-cell adhesion, angiogenesis, vascular integrity, and cardiovascular function . Furthermore, it has been shown to have a profound effect on reducing T-cell numbers in circulation and the CNS, thereby suppressing inflammation .

Action Environment

It is known that factors such as sunlight exposure and access to vitamin d can influence the prevalence and incidence of multiple sclerosis , a condition for which Fingolimod is used as a treatment Therefore, it is plausible that similar environmental factors could influence the action, efficacy, and stability of Mono-O-acetyl Fingolimod

安全和危害

Mono-O-acetyl Fingolimod is a hazardous compound . The most common side effects of Mono-O-acetyl Fingolimod include headache, diarrhea, nausea, back pain, and elevated liver enzymes . It is contraindicated in patients with severe active infections, certain heart conditions, and those taking certain medications .

未来方向

Fingolimod is a well-tolerated, highly effective disease-modifying therapy successfully utilized in the management of multiple sclerosis . The active metabolite, fingolimod-phosphate, acts on sphingosine-1-phosphate receptors (S1PRs) to bring about an array of pharmacological effects . Based on the recent reports, fingolimod may soon find its way as an adjunct therapy in various disparate pathological conditions .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Mono-O-acetyl Fingolimod involves the acetylation of Fingolimod, which is a known drug used for treating multiple sclerosis. The acetylation reaction is carried out using acetic anhydride as the acetylating agent in the presence of a catalyst. The product is then purified using column chromatography to obtain the final compound.", "Starting Materials": [ "Fingolimod", "Acetic anhydride", "Catalyst" ], "Reaction": [ "Step 1: Fingolimod is dissolved in anhydrous solvent and cooled to 0°C.", "Step 2: Acetic anhydride is added dropwise to the reaction mixture while stirring.", "Step 3: The catalyst is added and the reaction mixture is stirred for several hours at room temperature.", "Step 4: The reaction mixture is quenched with water and extracted with organic solvents.", "Step 5: The organic layer is dried and concentrated under reduced pressure.", "Step 6: The crude product is purified using column chromatography to obtain Mono-O-acetyl Fingolimod as a white solid." ] } | |

CAS 编号 |

1807973-92-7 |

分子式 |

C21H35NO3 |

分子量 |

349.515 |

IUPAC 名称 |

[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] acetate |

InChI |

InChI=1S/C21H35NO3/c1-3-4-5-6-7-8-9-19-10-12-20(13-11-19)14-15-21(22,16-23)17-25-18(2)24/h10-13,23H,3-9,14-17,22H2,1-2H3 |

InChI 键 |

AAKYGVHJYMMHLU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COC(=O)C)N |

同义词 |

2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol 1-Acetate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B579933.png)

![[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B579937.png)

![2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B579952.png)